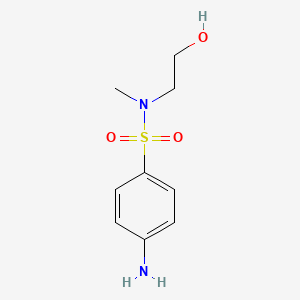

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

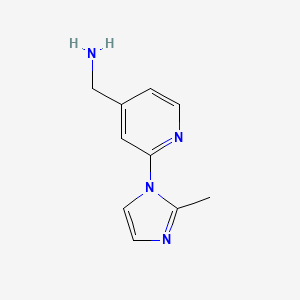

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a chemical compound with a molecular formula of C10H16N2O·H2SO4 and a molecular weight of 278.32 . It appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group and a sulfonamide group . The sulfonamide group is further substituted with a 2-hydroxyethyl group and a methyl group .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 174.0 to 182.0 degrees Celsius . The compound is soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Methods : 4-amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide, a derivative, has been synthesized through the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide using acetic acid in ethanol, with its structure confirmed by various spectral analyses (Naganagowda & Petsom, 2011).

Applications in Anti-inflammatory and Pharmacological Studies

- Anti-inflammatory Potential : Studies have shown that derivatives of 4-amino-N-methylbenzenesulfonamide, when combined with mefenamic acid, exhibit significant anti-inflammatory activity, comparable to known anti-inflammatory drugs (Mahdi, 2008).

Antimicrobial and Antiviral Research

- Antimicrobial Activity : Research involving 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its derivatives has demonstrated notable antimicrobial activity against various bacterial and fungal strains (Vanparia et al., 2010).

- Anti-HIV Properties : N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives have been synthesized as potential anti-HIV agents, with some showing promising effectiveness in vitro (Brzozowski & Sa̧czewski, 2007).

Involvement in Cancer Treatment Research

- Photodynamic Therapy for Cancer : A new derivative substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yield, has potential applications in Type II photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Analysis

- Crystallographic Studies : The crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a related compound, offers insights into the molecular structure and potential for further research (Stenfors & Ngassa, 2020).

- Structural and Gene Expression Relationship : Studies on antitumor sulfonamides, including derivatives of 4-methylbenzenesulfonamide, have shown a correlation between molecular structure and gene expression, illuminating drug-sensitive cellular pathways (Owa et al., 2002).

Zukünftige Richtungen

While specific future directions for 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide are not mentioned in the literature, the compound’s potential for further study is evident. For instance, its use as a binder for anticorrosive and antimicrobial coatings has been explored . This suggests potential applications in materials science and engineering.

Eigenschaften

IUPAC Name |

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-11(6-7-12)15(13,14)9-4-2-8(10)3-5-9/h2-5,12H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBDYRCQPHERQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)S(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2902279.png)

![6-(3-Fluoro-4-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2902285.png)

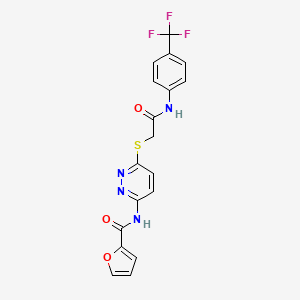

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2902289.png)

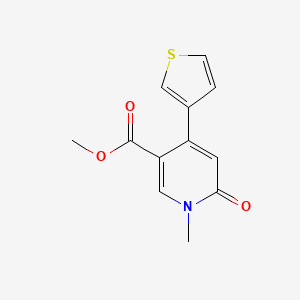

![3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2902290.png)

![Ethyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2902292.png)

![4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2902293.png)

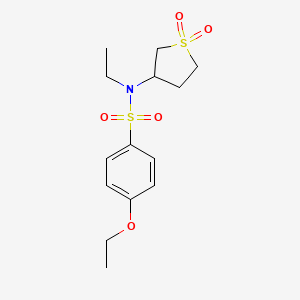

![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2902296.png)

![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2902298.png)